tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate
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Overview
Description
tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific reaction conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced through the reaction of the azetidine intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Hydroxycarbamimidoyl Group Addition: The hydroxycarbamimidoyl group is added through the reaction of the azetidine intermediate with hydroxylamine and a suitable carbodiimide coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Amines, thiols, dimethylformamide as solvent, elevated temperatures.
Major Products Formed
Oxidation: Oxo derivatives of the azetidine ring.
Reduction: Reduced forms of the hydroxycarbamimidoyl group.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as enzyme inhibitors or receptor modulators.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules and heterocycles.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity . The azetidine ring provides structural rigidity and enhances binding affinity to the target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-hydroxyazetidine-1-carboxylate: Similar in structure but lacks the hydroxycarbamimidoyl group.
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Contains an oxoethyl group instead of the hydroxycarbamimidoyl group.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A structurally different compound with an indole ring.
Uniqueness
tert-Butyl 2-[(Z)-N’-hydroxycarbamimidoyl]azetidine-1-carboxylate is unique due to the presence of the hydroxycarbamimidoyl group, which imparts specific chemical reactivity and biological activity. This group allows for unique interactions with molecular targets, making the compound valuable in medicinal chemistry and biological research .
Properties
IUPAC Name |
tert-butyl 2-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-5-4-6(12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGKWLYZJNXEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC1/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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